An In-depth Technical Guide to the Core Chemical Properties and Structure of 3-Methyladipic Acid
An In-depth Technical Guide to the Core Chemical Properties and Structure of 3-Methyladipic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 3-methyladipic acid. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this dicarboxylic acid. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and its role as a metabolite in human physiology, particularly in the context of Refsum disease. Furthermore, this guide presents detailed experimental protocols for its synthesis, purification, and analysis, alongside visual diagrams to illustrate key pathways and workflows.
Chemical Properties and Structure
3-Methyladipic acid, also known as 3-methylhexanedioic acid, is a dicarboxylic acid with a methyl group at the C-3 position.[1] This substitution introduces a chiral center, resulting in two enantiomers: (R)-3-methyladipic acid and (S)-3-methyladipic acid. The compound is typically available as a racemic mixture.
Chemical Structure
The structure of 3-methyladipic acid consists of a six-carbon chain with carboxylic acid groups at both ends and a methyl group on the third carbon.
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Canonical SMILES: CC(CCC(=O)O)CC(=O)O[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-methyladipic acid is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 3-methylhexanedioic acid | [1] |
| Synonyms | 3-Methylhexanedioic acid, β-Methyladipic acid | [4] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White crystalline solid/powder | [4][5] |
| Melting Point | 100-102 °C | [6][7] |
| Boiling Point | 230 °C at 30 mmHg | [6][7] |
| Water Solubility | 248 mg/mL at 26 °C | [8] |
| pKa (Strongest Acidic) | 4.04 (Predicted) | |
| logP | 0.65 (Predicted) |
Table 1: Physicochemical Properties of 3-Methyladipic Acid
Biological Significance: Role in Phytanic Acid Metabolism
3-Methyladipic acid is a key metabolite in the ω-oxidation pathway of phytanic acid, a branched-chain fatty acid obtained from the diet.[3] In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid is deficient due to a genetic disorder. Consequently, the ω-oxidation pathway becomes the main route for its degradation, leading to the formation and urinary excretion of 3-methyladipic acid.[3] Therefore, urinary levels of 3-methyladipic acid can serve as a biomarker for the ω-oxidation of phytanic acid in patients with this condition.[3]
Metabolic Pathway in Refsum Disease
The following diagram illustrates the metabolic fate of phytanic acid in individuals with Adult Refsum Disease, highlighting the pathway that leads to the production of 3-methyladipic acid.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 3-methyladipic acid.
Synthesis of 3-Methyladipic Acid
The following protocol is based on the principles of sulfenylation and dehydrosulfenylation of esters, a method developed by Trost, Salzmann, and Hiroi, which can be adapted for the synthesis of 3-methyladipic acid. The synthesis starts from ethyl isovalerate.
Experimental Workflow for Synthesis
Procedure:
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Enolate Formation: A solution of ethyl isovalerate in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of lithium diisopropylamide (LDA) in THF is added dropwise to form the corresponding lithium enolate.
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Sulfenylation: A solution of diphenyl disulfide in anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is stirred for a specified time to allow for the formation of the α-phenylthio ester.
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Oxidation: The resulting α-phenylthio ester is oxidized to the corresponding sulfoxide (B87167) using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperature.
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Syn-Elimination: The crude sulfoxide is heated in a suitable solvent (e.g., toluene) to induce syn-elimination of the phenylsulfenic acid, yielding the α,β-unsaturated ester.
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Michael Addition: The α,β-unsaturated ester is subjected to a Michael addition reaction with a suitable nucleophile, such as lithium dimethylcuprate, to introduce a methyl group at the β-position, forming a diester intermediate.
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Hydrolysis: The resulting diester is hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid). The crude 3-methyladipic acid precipitates and can be collected by filtration.
Purification by Recrystallization
Crude 3-methyladipic acid can be purified by recrystallization from a suitable solvent, typically water or a mixed solvent system.
Procedure:
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Dissolution: The crude 3-methyladipic acid is dissolved in a minimum amount of hot solvent (e.g., boiling water) in an Erlenmeyer flask.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
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Isolation: The crystallized 3-methyladipic acid is collected by vacuum filtration using a Büchner funnel.
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Washing: The crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: The purified crystals are dried in a vacuum oven at a temperature below their melting point to remove any residual solvent.
Analytical Methods
Due to its low volatility, 3-methyladipic acid requires derivatization prior to GC-MS analysis. A common method is esterification to form the more volatile methyl esters.
Derivatization (Esterification) Protocol:
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A known amount of the 3-methyladipic acid sample is placed in a reaction vial.
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A solution of boron trifluoride in methanol (B129727) (BF₃-MeOH) is added to the vial.
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The vial is sealed and heated at a controlled temperature (e.g., 60-80 °C) for a specified time to ensure complete esterification.
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After cooling, the resulting dimethyl 3-methyladipate is extracted with an organic solvent (e.g., hexane).
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The organic layer is washed with water and dried over an anhydrous salt (e.g., sodium sulfate).
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The solvent is carefully evaporated, and the residue is redissolved in a suitable solvent for GC-MS injection.
GC-MS Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Injection Mode: Splitless or split injection, depending on the sample concentration.
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Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature, which is then held for a period to ensure elution of all components.
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Mass Spectrometer: Operated in electron ionization (EI) mode with a scanning range appropriate for the expected fragments of dimethyl 3-methyladipate.
NMR spectroscopy is a powerful tool for the structural elucidation of 3-methyladipic acid.
Sample Preparation:
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Approximately 5-10 mg of the purified 3-methyladipic acid is accurately weighed into a clean, dry vial.
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The sample is dissolved in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
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The solution is transferred to a 5 mm NMR tube.
NMR Acquisition Parameters:
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¹H NMR: A standard proton NMR experiment is performed to observe the chemical shifts and coupling patterns of the hydrogen atoms.
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¹³C NMR: A carbon NMR experiment (e.g., with proton decoupling) is conducted to determine the number and chemical environment of the carbon atoms.
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2D NMR (Optional): For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.
Conclusion
This technical guide has provided a detailed examination of the chemical properties, structure, and biological relevance of 3-methyladipic acid. The compiled data and experimental protocols offer a valuable resource for researchers and professionals engaged in studies involving this molecule. The provided diagrams aim to facilitate a clearer understanding of its metabolic context and the experimental workflows associated with its synthesis and characterization. This foundational knowledge is crucial for its potential applications in various scientific and developmental fields.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemically driven desaturation of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
